molecular formula C12H15BrN2O B2378974 5-bromo-N-(1-methylcyclopentyl)pyridine-2-carboxamide CAS No. 1311317-61-9

5-bromo-N-(1-methylcyclopentyl)pyridine-2-carboxamide

Cat. No.: B2378974
CAS No.: 1311317-61-9
M. Wt: 283.169
InChI Key: CVVVIQKTCPLSNY-UHFFFAOYSA-N
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Description

5-Bromo-N-(1-methylcyclopentyl)pyridine-2-carboxamide is a pyridine-based carboxamide derivative featuring a bromine atom at the 5-position of the pyridine ring and a 1-methylcyclopentyl group attached to the amide nitrogen. The bromine substituent likely enhances electrophilic reactivity and influences binding interactions with biological targets, while the bulky 1-methylcyclopentyl group may modulate solubility and steric effects .

Properties

IUPAC Name

5-bromo-N-(1-methylcyclopentyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-12(6-2-3-7-12)15-11(16)10-5-4-9(13)8-14-10/h4-5,8H,2-3,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVVIQKTCPLSNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)NC(=O)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

Thiophene vs. Pyridine Derivatives
  • 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide () :
    • Core : Thiophene (sulfur-containing heterocycle) vs. pyridine (nitrogen-containing).
    • Activity : Demonstrated antibacterial efficacy via Suzuki-Miyaura cross-coupling derivatives (yields: 35–84%) .
    • Key Difference : Thiophene’s electron-rich nature may enhance π-π stacking in target binding compared to pyridine’s electron-deficient ring.
Pyrimidine-Benzothiazole Hybrid () :
  • Compound Z14 : 5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide.
  • Core : Pyrimidine and benzothiazole fusion.
  • Activity : Targeted dengue virus NS proteins, highlighting the role of hybrid heterocycles in antiviral design.

Substituent Effects on the Amide Nitrogen

Alkyl vs. Aromatic Groups :
  • N-(4-Bromophenyl)-pyridine-2-carboxamide () :
    • Substituent : 4-Bromophenyl group.
    • Application : Used as a ligand for palladium(II) complexes, emphasizing its role in coordination chemistry .
  • 5-Bromo-N-(oxan-4-yl)pyridine-2-carboxamide () :
    • Substituent : Oxane (tetrahydropyran) ring.
    • Property : Enhanced solubility due to the oxygen-rich oxane moiety.
Hydrophilic vs. Hydrophobic Groups :
  • 5-Bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide (): Substituent: Hydroxyethyl group.
  • 5-Bromo-N,6-dimethylpyridine-2-carboxamide () :
    • Substituent : Methyl groups on both amide nitrogen and pyridine.
    • Effect : Steric hindrance may reduce enzymatic degradation .
Antimycobacterial Activity () :
  • 4-(Substituted benzylsulfanyl)pyridine-2-carboxamides :
    • MIC Range : 8–250 µM against Mycobacterium tuberculosis and multidrug-resistant strains.
    • Structure-Activity Relationship (SAR) : Sulfur linkages and benzyl groups enhance membrane penetration .
Cytotoxicity () :
  • Pyridine-2-carboxamides : Exhibited anti-proliferative effects on HUVEC, K-562, and HeLa cells, suggesting dual therapeutic and toxicological profiles.

Physicochemical and Structural Data

Comparative Table :
Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Biological Activity
5-Bromo-N-(1-methylcyclopentyl)pyridine-2-carboxamide C₁₂H₁₅BrN₂O 297.17 1-Methylcyclopentyl, Br Not reported (inferred)
5-Bromo-N-(oxan-4-yl)pyridine-2-carboxamide (1478075-99-8) C₁₁H₁₃BrN₂O₂ 285.14 Oxane ring, Br Not reported
5-Bromo-2-chloro-N-methoxy-N-methyl-4-pyridinecarboxamide (1256790-08-5) C₉H₉BrClN₂O₂ 307.54 Cl, Br, Methoxy-methyl Not reported
N-(4-Bromophenyl)-pyridine-2-carboxamide C₁₂H₉BrN₂O 291.12 4-Bromophenyl Coordination chemistry

Biological Activity

5-bromo-N-(1-methylcyclopentyl)pyridine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antimicrobial and anticancer activities, and summarizes relevant research findings.

Chemical Structure and Properties

5-bromo-N-(1-methylcyclopentyl)pyridine-2-carboxamide belongs to the class of pyridine derivatives characterized by the presence of a bromine atom at the fifth position and a carboxamide group at the second position of the pyridine ring. Its molecular structure can be represented as follows:

C12H14BrN2O\text{C}_{12}\text{H}_{14}\text{BrN}_{2}\text{O}

This structure is significant as it influences the compound's reactivity and biological activity.

Antimicrobial Activity

Research has indicated that 5-bromo-N-(1-methylcyclopentyl)pyridine-2-carboxamide exhibits notable antimicrobial properties . It has been investigated for its effectiveness against various bacterial strains, including antibiotic-resistant bacteria.

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated varying MIC values against different strains. For instance, studies have shown MIC values as low as 6.25 mg/mL against certain resistant strains, indicating strong antibacterial potential .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been explored for its anticancer properties . Preliminary studies suggest that it may inhibit cancer cell proliferation through specific mechanisms:

  • Mechanism of Action : The compound appears to interact with key molecular targets involved in cell cycle regulation and apoptosis. The presence of the bromine atom enhances its electrophilicity, potentially increasing binding affinity to target proteins involved in cancer progression.

Case Studies and Experimental Data

  • Antibacterial Efficacy : In vitro studies have confirmed that 5-bromo-N-(1-methylcyclopentyl)pyridine-2-carboxamide is effective against multidrug-resistant strains such as XDR Salmonella Typhi. The compound's efficacy was evaluated using agar well diffusion methods, yielding significant inhibition zones .
  • Cell Proliferation Studies : In cancer cell lines, the compound showed a dose-dependent reduction in cell viability, with IC50 values indicating substantial potency compared to standard chemotherapeutics .
  • Molecular Docking Studies : Computational analyses have provided insights into the binding interactions between the compound and target proteins. For example, docking studies revealed that it forms multiple hydrogen bonds with critical amino acid residues in target enzymes, enhancing its potential as an inhibitor .

Comparative Analysis with Similar Compounds

Compound NameStructureMain ActivityMIC (mg/mL)IC50 (µM)
5-bromo-N-(1-methylcyclopentyl)pyridine-2-carboxamideStructureAntimicrobial, Anticancer6.251.469
5-Bromo-N-methylpyridine-3-carboxamideSimilarAnticancer12.53.0
5-Chloro-N-methylpyridine-2-carboxamideSimilarAntimicrobial15.0N/A

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